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Compound of Interest

Compound Name: 4-Benzyl-3-methylmorpholine

Cat. No.: B15094399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-
benzyl-3-methylmorpholine. Due to the limited availability of published experimental data for

this specific molecule, this guide presents a hypothesized structural analysis based on

established spectroscopic principles and data from closely related morpholine derivatives. The

methodologies and predicted data herein serve as a robust framework for researchers

engaged in the synthesis, characterization, and analysis of similar molecular entities.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 4-benzyl-3-
methylmorpholine based on its chemical structure and spectroscopic trends observed in

analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

7.25 - 7.40 m - 5H Ar-H (Phenyl)

3.85 - 3.95 m - 1H H-5a

3.70 - 3.80 m - 1H H-2a

3.55 s - 2H Ar-CH₂

3.40 - 3.50 m - 1H H-6a

2.80 - 2.90 m - 1H H-3

2.55 - 2.65 m - 1H H-2b

2.20 - 2.30 m - 1H H-5b

2.05 - 2.15 m - 1H H-6b

1.05 d 6.5 3H -CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Carbon Assignment

138.0 Ar-C (Quaternary)

129.0 Ar-CH

128.5 Ar-CH

127.0 Ar-CH

70.0 C-2

67.5 C-5

62.0 Ar-CH₂

58.0 C-3

54.0 C-6

15.0 -CH₃

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Proposed Fragment

191 Moderate [M]⁺ (Molecular Ion)

100 High [M - C₇H₇]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

57 Moderate [C₃H₇N]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data
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Frequency (cm⁻¹) Vibration Type Functional Group

3050 - 3020 C-H Stretch Aromatic

2980 - 2850 C-H Stretch Aliphatic (CH₃, CH₂, CH)

1495, 1450 C=C Stretch Aromatic

1250 - 1050 C-O-C Stretch Ether

1150 - 1050 C-N Stretch Tertiary Amine

750, 700 C-H Bend Monosubstituted Benzene

Experimental Protocols
The following are detailed, generalized protocols for the key analytical techniques used in

structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

Dissolve approximately 5-10 mg of the purified 4-benzyl-3-methylmorpholine in 0.6 mL of

deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the probe to the sample.

Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:

Pulse Program: zg30
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Number of Scans: 16

Relaxation Delay (d1): 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 20 ppm

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C{¹H} NMR spectrum with proton decoupling.

Typical parameters include:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay (d1): 2.0 s

Spectral Width: 240 ppm

2D NMR (COSY, HSQC, HMBC) Acquisition:

Utilize standard pulse programs for COSY (Correlation Spectroscopy), HSQC (Heteronuclear

Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation)

experiments to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole

or time-of-flight (TOF) analyzer.

Sample Preparation:

Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent

such as methanol or dichloromethane.
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Data Acquisition:

Introduce the sample into the ion source via direct infusion or through a gas chromatograph

(GC) for separation from any impurities.

Set the ionization energy to 70 eV.

Acquire the mass spectrum over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between

two sodium chloride (NaCl) or potassium bromide (KBr) plates.

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample

with dry KBr powder and pressing the mixture into a translucent disk.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Place the sample in the spectrometer and record the sample spectrum.

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of 4-benzyl-
3-methylmorpholine.
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Caption: Structural elucidation workflow for 4-benzyl-3-methylmorpholine.
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Caption: Logical relationship of 2D NMR experiments in structure assembly.

To cite this document: BenchChem. [Structural Elucidation of 4-Benzyl-3-methylmorpholine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15094399#structural-elucidation-of-4-benzyl-3-
methylmorpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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